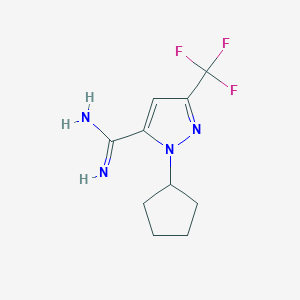
1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
Overview
Description
1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide, also known as CPT-5-CIM, is an organofluorine compound and a member of the pyrazole family. It is a versatile molecule that has been used in a variety of scientific research applications, including medicinal chemistry, drug discovery, and biochemistry. CPT-5-CIM has a wide range of biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations.
Scientific Research Applications
1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has been used in a variety of scientific research applications, including medicinal chemistry, drug discovery, and biochemistry. 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has been used as a building block for the synthesis of novel compounds with potential therapeutic activity. 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has also been used to study enzyme inhibition and protein-ligand interactions. 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has been used to study the structure and function of enzymes, such as cytochrome P450, and to investigate the role of small molecule inhibitors in modulating enzyme activity. 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has also been used in the development of fluorescent probes for studying protein-ligand interactions.
Mechanism of Action
1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a small molecule that binds to specific proteins and enzymes and modulates their activity. 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide binds to cytochrome P450 enzymes and other proteins through hydrogen bonding interactions and hydrophobic interactions. 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide binds to the active site of the enzyme, forming a covalent bond with the active site residue. This covalent bond blocks the enzyme’s ability to catalyze reactions and modulates its activity.
Biochemical and Physiological Effects
1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has a wide range of biochemical and physiological effects. 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has been shown to inhibit the activity of cytochrome P450 enzymes, resulting in changes in the metabolism of drugs and other compounds. 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has also been shown to modulate the activity of other proteins, such as G-protein coupled receptors, and to modulate the activity of signaling pathways, such as the MAPK pathway. 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has also been shown to modulate the activity of transcription factors, such as NF-κB, and to modulate the expression of genes involved in inflammation and cell death.
Advantages and Limitations for Lab Experiments
1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has several advantages for use in laboratory experiments. 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a small molecule that is easy to synthesize and is stable in
properties
IUPAC Name |
2-cyclopentyl-5-(trifluoromethyl)pyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4/c11-10(12,13)8-5-7(9(14)15)17(16-8)6-3-1-2-4-6/h5-6H,1-4H2,(H3,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTSJSYZGQNJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



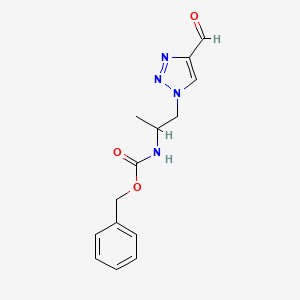
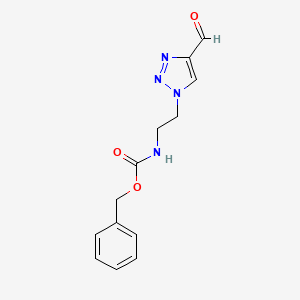
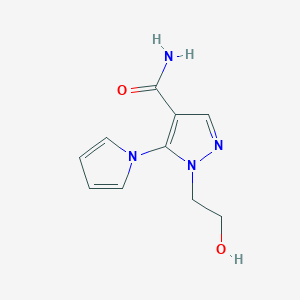
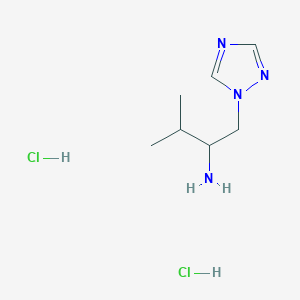

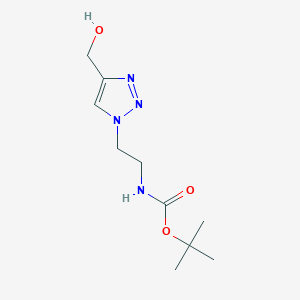
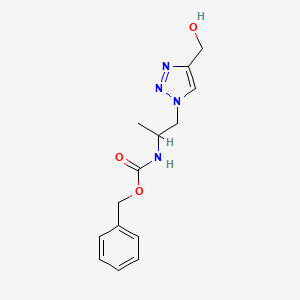
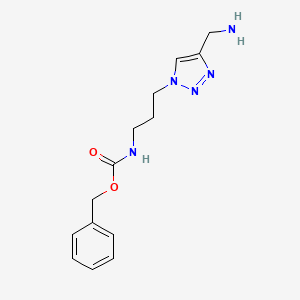
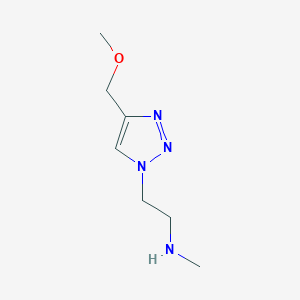
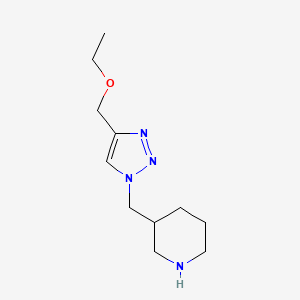
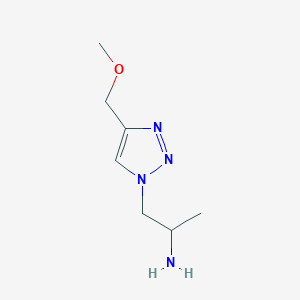

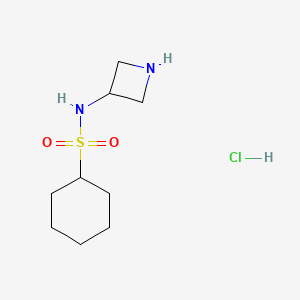
![2-(Prop-2-yn-1-ylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1480669.png)